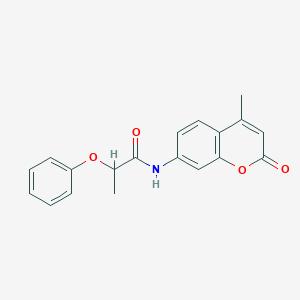
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "7-methylcoumarin-2-yl-(2-phenoxy-2-oxoethyl)-amide" and is a member of the coumarin family of compounds.
作用機序
The exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is not well understood. However, it is believed that the compound interacts with metal ions such as copper and iron, leading to the formation of a fluorescent complex. This complex can then be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has not been extensively studied for its biochemical and physiological effects. However, coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It is possible that N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may exhibit similar activities.
実験室実験の利点と制限
One of the primary advantages of using N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in lab experiments is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a useful tool for studying the behavior of these metal ions in biological systems.
However, one of the limitations of using this compound is its potential toxicity. Coumarin derivatives have been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine the safety of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide for use in biological systems.
将来の方向性
There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide. One potential area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may serve as a starting point for the development of new probes with improved selectivity and sensitivity.
Another potential area of research is the use of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in drug development. Coumarin derivatives have been shown to have a wide range of biological activities, and further studies are needed to determine the potential therapeutic applications of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide.
In conclusion, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound with potential applications in various fields, including scientific research and drug development. Further studies are needed to fully understand the properties and potential applications of this compound.
合成法
The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide involves the reaction of 7-methylcoumarin-2-carboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
科学的研究の応用
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has several potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying their behavior in biological systems.
Another potential application of this compound is in the development of new drugs for the treatment of various diseases. Coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may be a promising candidate for drug development due to its unique chemical structure and potential biological activities.
特性
製品名 |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide |
|---|---|
分子式 |
C19H17NO4 |
分子量 |
323.3 g/mol |
IUPAC名 |
N-(4-methyl-2-oxochromen-7-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C19H17NO4/c1-12-10-18(21)24-17-11-14(8-9-16(12)17)20-19(22)13(2)23-15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,20,22) |
InChIキー |
JSXXGLCXYDEDSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265812.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)






![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)